molecular formula C18H20N2O3 B12634023 (2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-54-6

(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B12634023
CAS No.: 920802-54-6
M. Wt: 312.4 g/mol
InChI Key: IBOZKFJXNWCPKL-KSSFIOAISA-N
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Description

(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Biological Activity

(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine, with CAS number 920802-54-6, is a morpholine derivative known for its potential biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and biological implications.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₃
Molecular Weight312.4 g/mol
CAS Number920802-54-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds in this class can act as inhibitors of key enzymes and receptors, potentially modulating pathways involved in cell growth, apoptosis, and immune response.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit significant antioxidant properties. For instance, the antioxidant activity was assessed using DPPH and FRAP assays, revealing a correlation between molecular structure and antioxidant efficacy. Such properties are crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on human epithelial colorectal adenocarcinoma (Caco2) cells, demonstrating that certain morpholine derivatives can inhibit cancer cell proliferation. The cytotoxic effects were linked to the lipophilicity of the compounds, suggesting that structural modifications could enhance their anticancer potential .

Case Studies and Research Findings

  • In Vivo Metabolism Study : A study on a related compound investigated its metabolism in rats, revealing metabolic pathways such as reduction and N-dealkylation. These findings are essential for understanding the pharmacokinetics of morpholine derivatives .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of nitrophenyl morpholines, identifying correlations between structural features and biological activities. The presence of nitro groups significantly influences the biological profile, enhancing interactions with target proteins .
  • Potential as Drug Candidates : The compound's ability to inhibit tyrosine kinases and other signaling pathways positions it as a candidate for drug development aimed at various diseases, including cancer and inflammatory conditions .

Future Directions

The exploration of this compound's biological activity continues to evolve. Future research may focus on:

  • Enhanced Synthesis Techniques : Developing more efficient synthetic routes to produce this compound and its analogs.
  • Expanded Biological Testing : Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy against a broader range of diseases.
  • Mechanistic Studies : Elucidating the detailed mechanisms of action at the molecular level to optimize its therapeutic potential.

Properties

CAS No.

920802-54-6

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2R)-2-(4-nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20N2O3/c1-14(15-5-3-2-4-6-15)19-11-12-23-18(13-19)16-7-9-17(10-8-16)20(21)22/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1

InChI Key

IBOZKFJXNWCPKL-KSSFIOAISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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